1-Amino-5-cyclopropylpentan-3-one
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Overview
Description
1-Amino-5-cyclopropylpentan-3-one is an organic compound with the molecular formula C8H15NO It is a cyclopropyl derivative of pentanone, featuring an amino group at the first carbon and a ketone group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-cyclopropylpentan-3-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-cyclopropylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-amino-5-cyclopropylpentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Amino-5-cyclopropylpentan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-5-cyclopropylpentan-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group provides conformational rigidity, enhancing binding affinity. The ketone group can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
1-Amino-5-cyclopropylpentan-3-one can be compared with other similar compounds such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
1-Amino-5-cyclopropylpentan-3-ol: The reduced form of this compound.
Cyclopropylamine derivatives: Known for their diverse biological activities.
Uniqueness: this compound is unique due to its combination of an amino group, a cyclopropyl ring, and a ketone group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-5-cyclopropylpentan-3-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-8(10)4-3-7-1-2-7/h7H,1-6,9H2 |
InChI Key |
NATIMGCYBLCHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)CCN |
Origin of Product |
United States |
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